1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- is a chemical compound with the molecular formula C10H5F7O2S. It is also known by other names such as Heptafluoro-1-(2-thienyl)-1,3-hexanedione and Perfluorobutyryl-(2-thenoyl)methane . This compound is characterized by the presence of a benzo[b]thiophene ring and multiple fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- typically involves the reaction of 1,3-hexanedione with a benzo[b]thiophene derivative under specific conditions. The reaction is often carried out in the presence of a fluorinating agent to introduce the heptafluoro group. Common reagents used in this synthesis include perfluorobutyryl chloride and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- involves its interaction with specific molecular targets and pathways. The presence of the benzo[b]thiophene ring and fluorine atoms allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-: Similar structure but with a different substituent on the thiophene ring.
4,4,5,5,6,6,6-Heptafluoro-1-phenyl-1,3-hexanedione: Contains a phenyl group instead of a benzo[b]thiophene ring.
Uniqueness
1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro- is unique due to the presence of the benzo[b]thiophene ring and multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
362-57-2 |
---|---|
Molecular Formula |
C14H7F7O2S |
Molecular Weight |
372.26 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-4,4,5,5,6,6,6-heptafluorohexane-1,3-dione |
InChI |
InChI=1S/C14H7F7O2S/c15-12(16,13(17,18)14(19,20)21)11(23)5-9(22)8-6-24-10-4-2-1-3-7(8)10/h1-4,6H,5H2 |
InChI Key |
MDUFGROXFHHGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.